molecular formula C19H22ClNO2 B1626570 S(+)-Propylnorapomorphine hydrochloride CAS No. 79703-31-4

S(+)-Propylnorapomorphine hydrochloride

Cat. No.: B1626570
CAS No.: 79703-31-4
M. Wt: 331.8 g/mol
InChI Key: PCOQOGIDTIFQAM-RSAXXLAASA-N
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Description

S(+)-Propylnorapomorphine hydrochloride is a chemical compound known for its complex structure and significant applications in various fields. This compound is a derivative of the dibenzoquinoline family and is characterized by its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S(+)-Propylnorapomorphine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the dibenzoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the propyl group: This is achieved through alkylation reactions using propyl halides.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch reactors: For precise control over reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification processes: Including crystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

S(+)-Propylnorapomorphine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Using agents like potassium permanganate or chromium trioxide.

    Reduction: Typically with hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation or nitration reactions under controlled conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Scientific Research Applications

S(+)-Propylnorapomorphine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The pathways involved often include:

    Binding to receptors: Modulating their activity.

    Inhibition or activation of enzymes: Affecting biochemical pathways.

    Altering cellular signaling: Leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Apomorphine: A dopamine receptor agonist with similar structural features.

    Morphine derivatives: Sharing the dibenzoquinoline core but differing in functional groups.

Uniqueness

S(+)-Propylnorapomorphine hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQOGIDTIFQAM-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543152
Record name (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79703-31-4
Record name (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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